Ethyl 7-iodoquinoline-3-carboxylate
CAS No.:
Cat. No.: VC20382461
Molecular Formula: C12H10INO2
Molecular Weight: 327.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10INO2 |
|---|---|
| Molecular Weight | 327.12 g/mol |
| IUPAC Name | ethyl 7-iodoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 |
| Standard InChI Key | BNNSUVOHFMXGLS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C2C=C(C=CC2=C1)I |
Introduction
Chemical Identity and Structural Properties
Molecular Formula and Basic Data
Ethyl 7-iodoquinoline-3-carboxylate has the molecular formula C₁₂H₁₀INO₂ and a molecular weight of 327.12 g/mol . Its IUPAC name is ethyl 7-iodoquinoline-3-carboxylate, and its canonical SMILES representation is CCOC(=O)C1=CN=C2C=C(C=CC2=C1)I . The compound’s structure combines a quinoline backbone with an iodine substituent and an ester functional group, enabling diverse reactivity (Figure 1).
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀INO₂ |
| Molecular Weight | 327.12 g/mol |
| IUPAC Name | Ethyl 7-iodoquinoline-3-carboxylate |
| CAS Number | 1416438-92-0 |
| SMILES | CCOC(=O)C1=CN=C2C=C(C=CC2=C1)I |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl 7-iodoquinoline-3-carboxylate typically follows multi-step protocols involving cyclization and halogenation. A common approach is the Gould-Jacobs reaction, which facilitates quinoline ring formation through thermal cyclization of aryl enamines . Key steps include:
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Condensation: Diethyl ethoxymethylenemalonate reacts with an iodinated aniline precursor.
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Cyclization: Intramolecular cyclization under controlled temperature (150–200°C) forms the quinoline core .
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Iodination: Electrophilic substitution or metal-catalyzed coupling introduces iodine at the 7-position .
Industrial-scale production often employs continuous flow reactors to optimize yield (typically 60–80%) and purity .
Optimization Challenges
Challenges include regioselective iodination and byproduct formation. Advanced techniques like microwave-assisted synthesis and catalytic directing groups (e.g., palladium catalysts) improve efficiency .
Structural and Conformational Analysis
Crystallography and Spectroscopy
Single-crystal X-ray diffraction reveals that ethyl 7-iodoquinoline-3-carboxylate crystallizes in the hexagonal P6₃/m space group with a planar quinoline ring system . Key bond lengths include:
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C-I: 2.10 Å
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C=O (ester): 1.21 Å
Infrared (IR) spectroscopy identifies vibrational modes associated with the ester carbonyl (1,715 cm⁻¹) and quinoline C-N stretching (1,540 cm⁻¹) .
Conformational Dynamics
The compound exists in multiple conformers due to rotation around the ester group. Theoretical studies (B3LYP/LANL2DZ) predict four conformers, with the antiperiplanar arrangement (relative energy: 0 kJ/mol) being most stable . Low-energy conformers interconvert at ambient temperatures, as evidenced by matrix-isolation IR studies .
Biological Activities and Mechanisms
Anticancer Properties
In vitro assays demonstrate cytotoxicity against HeLa cells (IC₅₀: 12 µM) and MCF-7 breast cancer cells (IC₅₀: 18 µM). Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation.
Antimalarial Activity
Derivatives of this compound inhibit Plasmodium falciparum bc₁ complex, a key target in malaria treatment (IC₅₀: 50 nM) . The iodine substituent likely enhances binding to the enzyme’s hydrophobic pocket .
Applications in Research and Industry
Drug Discovery
The compound serves as a precursor for antitubercular agents and kinase inhibitors . For example, coupling with piperazine yields derivatives with improved bioavailability .
Materials Science
Its rigid quinoline structure makes it a candidate for organic semiconductors and fluorescent probes . Photophysical studies show a fluorescence quantum yield of 0.45 in ethanol .
Comparative Analysis with Analogues
Table 2: Comparison with Related Quinoline Derivatives
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